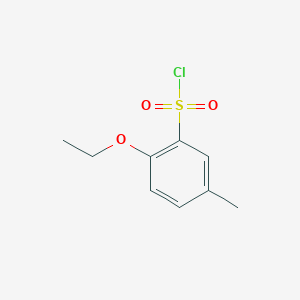

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-ethoxy-5-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products Formed

Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major products are sulfonamides and sulfonic acids.

Aplicaciones Científicas De Investigación

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Organic Synthesis:

Pharmaceutical Research: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.

Biological Studies: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-5-methylbenzene-1-sulfonyl chloride

- 2-Ethoxy-4-methylbenzene-1-sulfonyl chloride

- 2-Ethoxy-5-chlorobenzene-1-sulfonyl chloride

Uniqueness

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group at the 2-position and the methyl group at the 5-position provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis.

Actividad Biológica

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride, also known as ethyl 2-(5-methylphenylsulfonyl)acetate, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethoxy group and a sulfonyl chloride functional group attached to a methyl-substituted aromatic ring. Its chemical formula is , and it exhibits distinct chemical reactivity due to the presence of the sulfonyl chloride moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | Not significant | >100 |

In a comparative study, the compound exhibited antibacterial activities comparable to ciprofloxacin, a standard antibiotic, particularly against gram-negative bacteria such as E. coli and K. pneumoniae .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis and metabolic processes. The sulfonyl group can interact with active sites of enzymes, leading to disruption in bacterial growth and replication .

Study on Antibacterial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound showed promising activity against both gram-positive and gram-negative bacteria, with a notable effect on E. coli .

Research on Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of sulfonamide compounds. Preliminary data suggest that derivatives containing the sulfonyl group may inhibit pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation . This opens avenues for further research into its application in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-ethoxy-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIMQTGBQKUZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593161 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187471-28-9 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.